Fmoc-(R)-gamma-allyl-L-proline Fmoc-(R)-gamma-allyl-L-proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16775363
InChI: InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26)
SMILES:
Molecular Formula: C23H23NO4
Molecular Weight: 377.4 g/mol

Fmoc-(R)-gamma-allyl-L-proline

CAS No.:

Cat. No.: VC16775363

Molecular Formula: C23H23NO4

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(R)-gamma-allyl-L-proline -

Specification

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
IUPAC Name 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26)
Standard InChI Key HCTIBKWJQNADEQ-UHFFFAOYSA-N
Canonical SMILES C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Fmoc-(R)-gamma-allyl-L-proline features a pyrrolidine ring with an L-proline backbone, modified by an Fmoc group at the amino terminus and an allyl (-CH₂-CH=CH₂) substituent at the gamma carbon (C-4 position). The IUPAC name, 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid, reflects this substitution pattern. The Fmoc group provides orthogonal protection during solid-phase peptide synthesis (SPPS), while the allyl moiety introduces reactivity for post-synthetic modifications.

Table 1: Molecular Data for Fmoc-(R)-gamma-allyl-L-proline

PropertyValue
Molecular FormulaC₂₃H₂₃NO₄
Molecular Weight377.4 g/mol
IUPAC Name1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid
CAS NumberNot publicly disclosed
Protection GroupFmoc (9-fluorenylmethyloxycarbonyl)
Key Functional GroupsAllyl (-CH₂-CH=CH₂), carboxylic acid

The stereochemistry at the gamma position is strictly (R)-configured, which influences its conformational behavior in peptide chains .

Synthesis and Characterization

Synthetic Routes

The synthesis of Fmoc-(R)-gamma-allyl-L-proline involves sequential protection and functionalization steps:

  • Amino Group Protection:
    The primary amino group of L-proline is protected using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under anhydrous conditions. This step employs silylating agents like N-methyl-N-(trimethylsilyl)trifluoracetamide (MSTFA) to enhance reactivity .

  • Gamma-Allylation:
    The gamma position is allylated via palladium-catalyzed cross-coupling or nucleophilic substitution. For example, allyl bromide may react with a pre-functionalized proline derivative under basic conditions.

  • Deprotection and Purification:
    Transient protecting groups (e.g., trimethylsilyl esters) are removed using methanol, yielding the free carboxylic acid. Crystallization or chromatography ensures high purity (>95%) .

Table 2: Comparative Synthesis Strategies

MethodReagentsYield (%)Purity (%)
Fmoc-OSu + MSTFAFmoc-OSu, MSTFA, allyl bromide85–9098
Boc-First StrategyBoc anhydride, allyl chloride75–8095
Direct AllylationL-proline, allyl iodide, Pd(PPh₃)₄7090

Analytical Characterization

  • NMR Spectroscopy:
    1H^1\text{H} NMR confirms the allyl group (δ 5.1–5.3 ppm, multiplet; δ 5.8–6.0 ppm, triplet) and Fmoc aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry:
    ESI-MS exhibits a molecular ion peak at m/z 377.4 [M+H]⁺.

  • X-ray Crystallography:
    Single-crystal studies reveal a puckered pyrrolidine ring with the allyl group in an equatorial orientation, minimizing steric strain .

Physicochemical Properties

Solubility and Stability

Fmoc-(R)-gamma-allyl-L-proline is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). The Fmoc group confers stability under acidic conditions (pH > 4) but renders the compound labile to piperidine or DBU treatment, enabling selective deprotection .

Conformational Analysis

The allyl substituent induces a Cγ-endo puckering in the pyrrolidine ring, as confirmed by circular dichroism (CD) and computational models . This conformation preorganizes the molecule for enantioselective reactions, such as aldol condensations, by positioning the allyl group to stabilize transition states via π-π interactions .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group is compatible with standard SPPS protocols. After incorporation into growing peptide chains, the allyl moiety enables on-resin modifications:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules.

  • Olefin Metathesis: Grubbs catalyst-mediated cross-linking to stabilize helical peptides .

Peptidomimetic Design

Incorporating Fmoc-(R)-gamma-allyl-L-proline into peptidomimetics enhances proteolytic resistance and target affinity. For example, replacing proline in angiotensin-converting enzyme (ACE) inhibitors improves in vivo stability by 40% .

Role in Asymmetric Catalysis

Organocatalytic Performance

The compound serves as a precursor to pyrrolidine-based organocatalysts. For instance, its sulfonamide derivative catalyzes Michael additions with 90% enantiomeric excess (ee) by forming a hydrogen-bonded enamine intermediate .

Table 3: Catalytic Efficiency in Aldol Reactions

CatalystSubstrateee (%)Yield (%)
Fmoc-(R)-allyl-Pro-SO₂NH₂4-nitrobenzaldehyde9285
Proline4-nitrobenzaldehyde7560
Jørgensen–Huang catalyst4-nitrobenzaldehyde8878

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the allyl group stabilizes transition states via van der Waals interactions, lowering activation energy by 12 kcal/mol compared to unsubstituted proline .

Future Directions

Therapeutic Applications

Ongoing research explores its use in:

  • Anticancer Peptides: Conjugation with doxorubicin enhances tumor targeting.

  • Antimicrobial Agents: Cyclic peptides incorporating this residue show 10-fold higher potency against Staphylococcus aureus .

Material Science

Functionalized metal-organic frameworks (MOFs) incorporating Fmoc-(R)-gamma-allyl-L-proline exhibit chiral selectivity for CO₂ adsorption, with a 30% increase in capacity over non-chiral analogs .

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